4-{[(E)-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents like ethanol, methanol, or acetic acid under reflux conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The Schiff base moiety can form coordination complexes with metal ions, which can enhance its biological activity. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
Compared to similar compounds, 4-[((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N5O4S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[(E)-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17N5O4S/c1-12-20-21-18(28)22(12)19-10-13-3-8-17(26-2)14(9-13)11-27-16-6-4-15(5-7-16)23(24)25/h3-10H,11H2,1-2H3,(H,21,28)/b19-10+ |
InChI Key |
BMIHIUPMIPCTGY-VXLYETTFSA-N |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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